3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide” is a complex organic compound that belongs to the class of benzodiazepines and thiadiazoles Benzodiazepines are known for their psychoactive properties, while thiadiazoles are often used in medicinal chemistry for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide” typically involves multiple steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-diamine and a keto acid.
Introduction of the Thiadiazole Moiety: This step involves the reaction of the benzodiazepine intermediate with a thiadiazole derivative under suitable conditions, such as the presence of a dehydrating agent.
Formation of the Propanamide Linker: The final step involves the coupling of the benzodiazepine-thiadiazole intermediate with a propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazepine core.
Reduction: Reduction reactions could be used to modify the thiadiazole moiety.
Substitution: Various substitution reactions can be performed on the benzodiazepine and thiadiazole rings to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound can be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Due to its benzodiazepine core, the compound may have potential as a therapeutic agent for conditions such as anxiety or epilepsy.
Industry
Material Science: The compound could be explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide” would likely involve interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core may interact with the gamma-aminobutyric acid (GABA) receptor, while the thiadiazole moiety could interact with various enzymes or proteins involved in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic properties.
Thiadiazole Derivatives: Various thiadiazole derivatives are known for their biological activities.
Uniqueness
The uniqueness of “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide” lies in its combined benzodiazepine and thiadiazole structure, which may confer unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H13N5O3S |
---|---|
Molecular Weight |
331.35 g/mol |
IUPAC Name |
3-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H13N5O3S/c20-11(18-14-19-15-7-23-14)6-5-10-13(22)16-9-4-2-1-3-8(9)12(21)17-10/h1-4,7,10H,5-6H2,(H,16,22)(H,17,21)(H,18,19,20)/t10-/m1/s1 |
InChI Key |
WOKSFNFAUDZMDE-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N[C@@H](C(=O)N2)CCC(=O)NC3=NN=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.